In-depth Technical Guide to the Compound Tutin for Researchers
In-depth Technical Guide to the Compound Tutin for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tutin is a potent neurotoxin found in plants of the Coriaria genus. It is a sesquiterpene lactone that acts as a non-competitive antagonist of glycine receptors, leading to severe convulsant effects. This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of Tutin, along with detailed experimental protocols and visualizations of its mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
Tutin is a white, odorless crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1aS,1bR,2R,5S,6S,6aR,7R,7aR,8R)-1b,6-dihydroxy-6a-methyl-8-(prop-1-en-2-yl)hexahydrospiro[2,5-methanooxireno[1][2]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-3(2H)-one | |
| Molecular Formula | C₁₅H₁₈O₆ | |
| Molecular Weight | 294.30 g/mol | |
| CAS Number | 2571-22-4 | |
| Melting Point | 209-212 °C | |
| Solubility | Water: Sparingly solubleEthanol: SolubleMethanol: SolubleChloroform: SolubleDMSO: Soluble | |
| Appearance | White, odorless crystals |
Table 1: Chemical and Physical Properties of Tutin
Toxicological Properties
Tutin is a highly toxic compound. The primary mechanism of toxicity is through the antagonism of inhibitory glycine receptors in the central nervous system. This leads to a state of hyperexcitability, resulting in convulsions and, in severe cases, death.
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Mouse | Intraperitoneal | 3.0 |
Table 2: Acute Toxicity of Tutin (LD₅₀)
Mechanism of Action and Signaling Pathway
Tutin exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the glycine receptor (GlyR), a ligand-gated chloride ion channel. Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem.
Glycine Receptor Antagonism
Under normal physiological conditions, the binding of glycine to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus mediating an inhibitory effect.
Tutin binds to a site on the GlyR that is distinct from the glycine binding site, and in doing so, it prevents the channel from opening, even when glycine is bound. This non-competitive antagonism blocks the inhibitory signal, leading to disinhibition and excessive neuronal firing.
Downstream Signaling Effects
The blockade of inhibitory glycinergic neurotransmission by Tutin results in a cascade of downstream effects, contributing to neuronal hyperexcitability:
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Increased Neuronal Firing: The primary consequence of GlyR antagonism is an increase in the firing rate of postsynaptic neurons.
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Elevated Intracellular Calcium: The increased neuronal activity leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺).
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Activation of CREB: The rise in intracellular Ca²⁺ can activate various signaling pathways, including the phosphorylation and activation of the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB (pCREB) is a transcription factor that can modulate the expression of genes involved in neuronal plasticity and survival.
The following diagram illustrates the signaling pathway affected by Tutin.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and analysis of Tutin.
Determination of Melting Point
Objective: To determine the melting point range of a solid Tutin sample.
Materials:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Tutin sample (finely powdered)
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Spatula
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Mortar and pestle (optional, for powdering the sample)
Procedure:
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Ensure the Tutin sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
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Pack a small amount of the powdered Tutin into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the powder.
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Place the packed capillary tube into the heating block of the melting point apparatus.
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Set the heating rate to a rapid setting initially to obtain an approximate melting point range.
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Allow the apparatus to cool below the approximate melting point.
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Prepare a new sample and heat the block again, but this time at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
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Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.
Determination of Acute Oral Toxicity (LD₅₀) in Rodents (Up-and-Down Procedure - UDP)
Objective: To determine the median lethal dose (LD₅₀) of Tutin following oral administration to a rodent species (e.g., rats). This protocol is a guideline and should be adapted based on specific institutional and regulatory requirements (e.g., OECD Guideline 425).
Materials:
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Tutin
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Vehicle for administration (e.g., water, saline, or a suitable oil)
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Experimental animals (e.g., Sprague-Dawley rats, typically one sex, often females)
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Oral gavage needles
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Syringes
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Animal balance
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Cages with appropriate housing conditions
Procedure:
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Dose Preparation: Prepare a stock solution of Tutin in the chosen vehicle. Subsequent dilutions are made from this stock to achieve the desired dosing concentrations.
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Animal Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days prior to the study.
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Fasting: Fast the animals overnight (with access to water) before dosing.
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Dosing:
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The first animal receives a dose one step below the best estimate of the LD₅₀. If no prior information is available, a default starting dose (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 1750, or 2000 mg/kg) is used.
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Administer the dose by oral gavage. The volume administered should be kept constant by varying the concentration of the dosing solution.
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Observation:
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Observe the animal closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
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Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
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Subsequent Dosing (Up-and-Down Method):
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If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).
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If the animal dies, the dose for the next animal is decreased by the same factor.
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A minimum of 48 hours should elapse between dosing each animal to allow for the observation of delayed toxicity.
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Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
The following diagram illustrates the workflow for the Up-and-Down Procedure for LD₅₀ determination.
Patch-Clamp Electrophysiology for Glycine Receptor Antagonism
Objective: To characterize the inhibitory effect of Tutin on glycine-evoked currents in neurons.
Materials:
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Cultured neurons (e.g., spinal cord neurons) or brain slices
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Patch-clamp rig (amplifier, micromanipulator, microscope)
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Borosilicate glass capillaries for patch pipettes
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Pipette puller
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Perfusion system
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External and internal pipette solutions
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Glycine
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Tutin
Procedure:
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Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
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Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber on the microscope stage and continuously perfuse with external solution.
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Whole-Cell Configuration:
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Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
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Rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.
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Data Acquisition:
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Clamp the cell at a holding potential of -60 mV.
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Apply glycine (e.g., 100 µM) for a short duration (e.g., 2 seconds) using the perfusion system to evoke an inward chloride current (at this holding potential with a low intracellular chloride concentration).
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After establishing a stable baseline of glycine-evoked currents, co-apply Tutin at various concentrations with glycine.
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Record the currents in the absence and presence of different concentrations of Tutin.
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Data Analysis:
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Measure the peak amplitude of the glycine-evoked currents.
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Calculate the percentage of inhibition of the glycine current by each concentration of Tutin.
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Plot a concentration-response curve and determine the IC₅₀ value for Tutin's inhibition of the glycine receptor.
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Western Blot for CREB Phosphorylation
Objective: To determine if Tutin treatment leads to an increase in the phosphorylation of CREB in neuronal cells.
Materials:
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Cultured neuronal cells
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Tutin
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system (e.g., chemiluminescence imager)
Procedure:
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Cell Treatment: Treat cultured neuronal cells with Tutin at various concentrations and for different time points. Include an untreated control.
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Cell Lysis: Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
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SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and then add the ECL substrate.
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Imaging: Capture the chemiluminescent signal using an imaging system.
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Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with the anti-total-CREB antibody to normalize the phospho-CREB signal to the total amount of CREB protein.
Conclusion
This technical guide provides a detailed overview of the properties of Tutin for researchers. The information on its chemical characteristics, toxicological profile, and mechanism of action, combined with specific experimental protocols, serves as a valuable resource for those working with this potent neurotoxin. The provided visualizations of the signaling pathway and experimental workflows are intended to facilitate a deeper understanding of Tutin's biological effects. Researchers should always handle Tutin with extreme caution in a controlled laboratory setting, adhering to all relevant safety protocols.
